Chloroselanylsulfanyl thiohypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroselanylsulfanyl thiohypochlorite is a unique organoselenium compound that contains selenium, sulfur, and chlorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of selenium and sulfur in its structure imparts distinctive chemical properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloroselanylsulfanyl thiohypochlorite typically involves the reaction of selenium-containing compounds with sulfur and chlorine sources. One common method is the reaction of diselenide compounds with sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Chloroselanylsulfanyl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of selenoxides and sulfoxides.
Reduction: Formation of selenides and sulfides.
Substitution: Formation of substituted selenosulfanyl compounds.
Scientific Research Applications
Chloroselanylsulfanyl thiohypochlorite has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur into organic molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of chloroselanylsulfanyl thiohypochlorite involves its ability to undergo redox reactions. The compound can interact with biological molecules, leading to the modulation of redox-sensitive pathways. The selenium and sulfur atoms in the compound can form reactive intermediates that target specific molecular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Selenocyanates: Compounds containing selenium and cyanide groups.
Selenosulfides: Compounds containing selenium and sulfur atoms.
Thiohypochlorites: Compounds containing sulfur and chlorine atoms.
Uniqueness: Chloroselanylsulfanyl thiohypochlorite is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinctive redox properties
Properties
CAS No. |
136849-34-8 |
---|---|
Molecular Formula |
Cl2S2Se |
Molecular Weight |
214.0 g/mol |
IUPAC Name |
chloroselanylsulfanyl thiohypochlorite |
InChI |
InChI=1S/Cl2S2Se/c1-3-4-5-2 |
InChI Key |
SPRIXLNRDZXAMC-UHFFFAOYSA-N |
Canonical SMILES |
S(S[Se]Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.